molecular formula C11H17N3O2 B12613028 N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea CAS No. 919996-62-6

N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea

Cat. No.: B12613028
CAS No.: 919996-62-6
M. Wt: 223.27 g/mol
InChI Key: PQNPZLYUQZDYGO-UHFFFAOYSA-N
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Description

N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea involves its ability to interact with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to various biochemical and physiological effects, such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

919996-62-6

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-hydroxy-3-[3-(N-methylanilino)propyl]urea

InChI

InChI=1S/C11H17N3O2/c1-14(10-6-3-2-4-7-10)9-5-8-12-11(15)13-16/h2-4,6-7,16H,5,8-9H2,1H3,(H2,12,13,15)

InChI Key

PQNPZLYUQZDYGO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC(=O)NO)C1=CC=CC=C1

Origin of Product

United States

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